Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate

Overview

Description

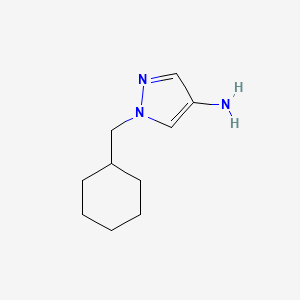

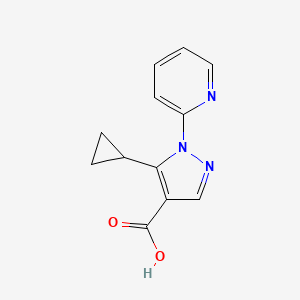

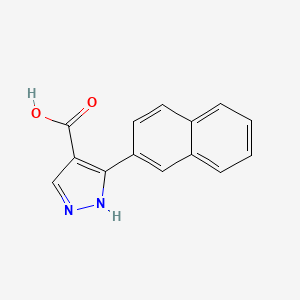

“Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate” is a chemical compound with the CAS Number: 1152950-66-7 . It has a molecular weight of 183.21 . The IUPAC name for this compound is methyl (4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetate .

Synthesis Analysis

The synthesis of pyrazole-based ligands, which includes “this compound”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . A series of heteroleptic copper (II) complexes were prepared and thoroughly characterized including single-crystal X-ray diffraction technique .Molecular Structure Analysis

The molecular structure of “this compound” provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .Chemical Reactions Analysis

The compound has been used in the synthesis of herbicides through optimization quinclorac containing 3-Methyl-1H-pyrazol-5-yl . It has also been used in the formation of heteroleptic copper (II) complexes .Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius .Scientific Research Applications

Synthesis and Biological Activity of Pyrazole Derivatives

Pyrazole derivatives, including Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate, have attracted significant interest due to their pharmacophore properties, making them pivotal in many biologically active compounds. These derivatives exhibit a wide range of biological activities, such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV activities. The synthesis of heterocyclic appended pyrazoles has been achieved through various methodologies, including condensation followed by cyclization or multicomponent reactions (MCR), under different conditions. Such synthetic strategies extend the categories of heterocyclic systems with significant bioactive potential, providing valuable insights for the design of more active biological agents (Dar & Shamsuzzaman, 2015).

Chemical Reactivity and Heterocycle Synthesis

The reactivity of pyrazole derivatives serves as a foundation for synthesizing a diverse array of heterocyclic compounds. For instance, 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one and its derivatives are valuable building blocks for creating pyrazolo-imidazoles, thiazoles, spiropyridines, and other heterocycles. This highlights the importance of pyrazole derivatives in organic synthesis, offering mild reaction conditions for generating various heterocyclic compounds and dyes. Such versatility underscores the potential for innovative transformations and the development of novel materials and therapeutic agents (Gomaa & Ali, 2020).

Medicinal Applications

Methyl substituted pyrazoles, part of the broader pyrazole derivative family, have been identified as potent medicinal scaffolds displaying a spectrum of biological activities. These activities span across various therapeutic areas, demonstrating the compounds' utility in medicinal chemistry. The synthesis and medicinal significance of these derivatives have been extensively reviewed, highlighting their role in developing new pharmacological leads with enhanced efficacy and reduced microbial resistance. This reflects the ongoing interest and potential for pyrazole derivatives in drug discovery and development (Sharma et al., 2021).

Mechanism of Action

Mode of Action

It’s possible that it interacts with its targets in a way that induces changes in cellular processes . More detailed studies are required to elucidate the exact mechanism of interaction.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-YL)acetate . More research is needed in this area.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Properties

IUPAC Name |

methyl 2-(4-amino-3,5-dimethylpyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-5-8(9)6(2)11(10-5)4-7(12)13-3/h4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWNEZOBMSOUIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)OC)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[3-tris(trimethylsilyloxy)silylpropyl]prop-2-enamide](/img/structure/B3085199.png)

![1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B3085227.png)

![1-[(4-tert-Butylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B3085236.png)